Psora-4
Overview
Description
Psora-4 is a potent, small-molecule inhibitor of voltage-gated potassium channels . It has been shown to increase longevity and health span in the nematode Caenorhabditis elegans . This compound has a relatively simple molecular structure and a molecular weight of 334.37 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C21H18O4 . It has a relatively simple molecular structure . The structure is consistent with the mass spectrum .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 334.37 . It is insoluble in H2O, but soluble in EtOH with ultrasonic and in DMSO .Scientific Research Applications
Psora-4 as a Caloric Restriction Mimetic
A study by Admasu et al. (2021) found that this compound, an inhibitor of the voltage-gated potassium channel Kv1.3, acts as a caloric restriction mimetic and promotes longevity in C. elegans. This research highlights this compound's potential in modulating genes related to stress response and its intersection with the target set of caloric restriction genes. This suggests a novel avenue for mimicking caloric restriction and extending a healthy lifespan (Admasu et al., 2021).
Mechanism of Action
Target of Action
Psora-4 is a potent, small-molecule inhibitor of voltage-gated potassium channels . Its primary target is the Kv1.3 potassium channel . This channel is widely distributed throughout the body, but it is highly expressed in both the nervous and immune systems .
Mode of Action
this compound inhibits Kv1.3 by preferentially binding to the C-type inactivated state of the channel . It is both potent and highly selective in terms of the potassium channels that it inhibits . In human T cells, the voltage-gated Kv1.3 channel and the calcium-activated IKCa1 channel promote the entry of Ca2+ into the cell via voltage-independent Ca2+ channels, thereby promoting and maintaining Ca2+ signaling . Selective blockade of Kv1.3 and/or IKCa1 leads to membrane depolarization, reduced Ca2+ influx, and diminished cytokine proliferation and production .
Biochemical Pathways
this compound increases the production of free radicals and modulates genes related to stress response . Its effect intersects closely with the target set of caloric restriction (CR) genes, suggesting that it, in part, acts as a CR mimetic . This effect may be related to the role of potassium channels in energy metabolism .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it is known that this compound has a relatively simple molecular structure and a molecular weight of 334.37 g/mol . This suggests that it may have favorable pharmacokinetic properties, but further studies would be needed to confirm this.
Result of Action
this compound has been shown to increase longevity and health span in the nematode Caenorhabditis elegans . It increases the production of free radicals and modulates genes related to stress response . In addition, it has been found to induce a significant increase in the percentage of neurons .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lifespan benefits of this compound in C. elegans can be reproduced on solid NGM plates, even if exposure only begins in adulthood . .
Future Directions
Psora-4 has been shown to increase the production of free radicals and modulate genes related to stress response . Its effect intersects closely with the target set of caloric restriction (CR) genes, suggesting that it, in part, acts as a CR mimetic . This discovery suggests a novel avenue for mimicking CR and extending a healthy lifespan .
properties
IUPAC Name |
4-(4-phenylbutoxy)furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-20-10-9-16-19(25-20)14-18-17(11-13-23-18)21(16)24-12-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-11,13-14H,4-5,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAWGNIQEOFURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424970 | |
Record name | Psora-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
724709-68-6 | |
Record name | Psora-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Phenylbutoxy)psoralen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Psora-4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDY3FLF2DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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